molecular formula C10H12O3S B184551 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid CAS No. 18926-47-1

2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid

Cat. No.: B184551
CAS No.: 18926-47-1
M. Wt: 212.27 g/mol
InChI Key: QMFCNAYBAHKUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid is an organic compound with the molecular formula C9H10O3S. It is a biochemical compound used in various scientific research fields, including proteomics . The compound features a methoxyphenyl group attached to a methylsulfanyl acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid typically involves the reaction of 3-methoxybenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, displacing the chloride ion from the 3-methoxybenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a methylsulfanyl acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFCNAYBAHKUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314283
Record name NSC281803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18926-47-1
Record name NSC281803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC281803
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.